molecular formula C10H9Cl2NO3 B094709 Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate CAS No. 15313-47-0

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

Cat. No.: B094709
CAS No.: 15313-47-0
M. Wt: 262.09 g/mol
InChI Key: BRUUNEWBCZFVMW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate, also known as EDC, is an organic compound used in laboratory experiments for a variety of purposes. It is a colorless, water-soluble solid that is highly stable. EDC has been used for many years in laboratory experiments as a reagent, catalyst, and in the synthesis of other compounds. It is also used as a linker in peptide synthesis and as a cross-linking agent in bioconjugation. EDC is a versatile compound with a wide range of applications in scientific research.

Scientific Research Applications

Hypoglycemic Activity

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate and its derivatives have shown significant activity in lowering blood glucose levels. A study highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, which exhibited remarkable blood glucose-lowering activities in fasted rats. The structure-activity relationship indicated that certain substituents enhanced the hypoglycemic effect (Eistetter & Wolf, 1982).

Another research emphasized the hypoglycemic activity of the ethyl acetate extract from Smilax glabra Roxb, which showed inhibitory activity against α-glucosidase and α-amylase, effectively reducing blood glucose levels and improving insulin sensitivity in diabetic-induced mice (Nguyen et al., 2020).

Peroxisomal Beta-Oxidation

This compound also plays a role in peroxisomal beta-oxidation. It was found that the POCA-CoA ester, a derivative, significantly inhibits β-oxidation at carnitine palmitoyltransferase I and chronic administration leads to an increase in the number of hepatic peroxisomes, akin to hypolipidemic drugs. This increase correlates with a rise in catalase activity and peroxisomal β-oxidation (Bone et al., 1982).

Metabolism in Aquatic Organisms

A study on the metabolism of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway, suggesting that 2,4-D is metabolized to 2,4-dichlorophenol and conjugates of 2,4-D and 2,4-DCP. This was confirmed through the identification of these compounds in the fish after exposure, indicating a specific metabolic response to 2,4-D in aquatic organisms (Barnekow et al., 2001).

Biochemical Analysis

Properties

IUPAC Name

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUUNEWBCZFVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324255
Record name ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15313-47-0
Record name NSC406136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2,4-dichloroanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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